6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)

Descripción

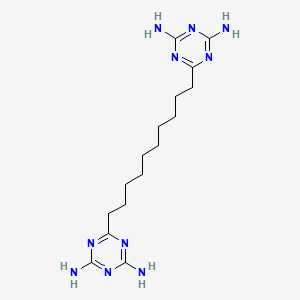

6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) is a symmetric bis-triazine derivative featuring a decane (10-carbon) alkyl chain bridging two 1,3,5-triazine-2,4-diamine moieties. This structure confers unique physicochemical properties, including flexibility from the long aliphatic chain and π-conjugation from the triazine rings.

Propiedades

Número CAS |

77442-84-3 |

|---|---|

Fórmula molecular |

C16H28N10 |

Peso molecular |

360.46 g/mol |

Nombre IUPAC |

6-[10-(4,6-diamino-1,3,5-triazin-2-yl)decyl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C16H28N10/c17-13-21-11(22-14(18)25-13)9-7-5-3-1-2-4-6-8-10-12-23-15(19)26-16(20)24-12/h1-10H2,(H4,17,18,21,22,25)(H4,19,20,23,24,26) |

Clave InChI |

NJMHCYOBRBPKCZ-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCC1=NC(=NC(=N1)N)N)CCCCC2=NC(=NC(=N2)N)N |

Origen del producto |

United States |

Métodos De Preparación

Reaction of 1,10-Decanediamine with Cyanuric Chloride

The most established and widely reported synthetic route involves the nucleophilic substitution reaction between 1,10-decanediamine and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . This method proceeds as follows:

- Step 1: Cyanuric chloride is dissolved in an aprotic solvent such as acetonitrile.

- Step 2: 1,10-Decanediamine is added slowly to the solution under controlled temperature (often 0–5 °C initially to control reactivity).

- Step 3: A base, typically triethylamine or another organic base, is added to neutralize the hydrochloric acid generated and to facilitate the substitution.

- Step 4: The reaction mixture is stirred for several hours, allowing the two chlorine atoms on cyanuric chloride to be replaced by the amino groups of the decanediamine, yielding the bis(triazine) product.

This reaction is generally carried out under inert atmosphere to prevent side reactions and is followed by purification steps such as recrystallization or chromatographic separation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile | Polar aprotic solvent preferred |

| Temperature | 0–5 °C initially, then room temp | Controls reaction rate and selectivity |

| Base | Triethylamine | Neutralizes HCl, promotes substitution |

| Reaction Time | 4–12 hours | Depends on scale and purity requirements |

| Atmosphere | Nitrogen or argon | Prevents oxidation or moisture interference |

Optimization of these parameters can improve yield and purity. For example, slow addition of diamine and maintaining low temperature initially reduces side reactions.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advances in triazine chemistry have introduced microwave-assisted synthesis as a rapid and efficient alternative. This method involves:

- A one-pot reaction combining cyanoguanidine, aromatic aldehydes, and amines under microwave irradiation.

- The process includes a Dimroth rearrangement and spontaneous aromatization to yield triazine derivatives.

- Although this method is more commonly applied to diaryl-substituted triazines, it demonstrates potential for adaptation to aliphatic diamine-linked bis(triazines) like 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine).

Condensation Reactions

Condensation reactions between appropriate triazine derivatives and decanediamine have also been reported, where pre-formed triazine units are linked via the diamine chain. This method allows for more controlled substitution patterns but may require multiple steps and purification stages.

Chemical Reaction Analysis

The preparation reaction is a classic nucleophilic aromatic substitution on the triazine ring, where the chlorine atoms on cyanuric chloride are displaced by the nucleophilic amine groups of decanediamine. The reaction mechanism involves:

- Formation of a Meisenheimer complex intermediate.

- Elimination of chloride ions.

- Stabilization of the substituted triazine ring.

The reaction is facilitated by the electron-deficient nature of the triazine ring and the strong nucleophilicity of the diamine.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Cyanuric chloride + 1,10-decanediamine + base | Acetonitrile, 0–25 °C, 4–12 h | Straightforward, high yield | Requires careful temperature control |

| Microwave-assisted synthesis | Cyanoguanidine + aldehydes + amines | Microwave irradiation, one-pot | Rapid, efficient | Mostly for diaryl triazines, adaptation needed |

| Condensation reactions | Pre-formed triazine derivatives + decanediamine | Various solvents, reflux | Controlled substitution | Multi-step, complex purification |

Research Findings and Applications

- The nucleophilic substitution method remains the gold standard for preparing 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) due to its simplicity and reproducibility.

- Microwave-assisted methods offer promising avenues for rapid synthesis but require further optimization for this specific compound class.

- The compound’s preparation is critical for its use in chromatographic separations, biological studies, and materials science applications, where purity and structural integrity are paramount.

Análisis De Reacciones Químicas

6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Chromatographic Techniques

The compound is utilized in chromatographic methods, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). It serves as a stationary phase material due to its unique structure, which enhances the separation efficiency of complex mixtures. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is preferred .

| Chromatographic Application | Details |

|---|---|

| Technique | RP-HPLC |

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Alternative for MS | Formic Acid |

2. Synthesis of Advanced Materials

6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) is also used in the synthesis of advanced materials. Its ability to form stable complexes makes it suitable for developing new polymers and materials that require specific chemical properties .

Biological Applications

1. Enzyme Kinetics and Protein-Ligand Interactions

The compound plays a significant role in biological research by facilitating studies on enzyme kinetics and protein-ligand interactions. Its triazine rings can form hydrogen bonds and π-π interactions with biological molecules, enhancing the stability of enzyme-substrate complexes.

2. Anticancer Properties

Research indicates that derivatives of this compound exhibit potential anticancer activities. For instance, studies have shown that certain triazine derivatives can inhibit cancer cell growth effectively. The structure-activity relationship (SAR) analysis reveals that modifications to the triazine core can enhance biological activity against various cancer cell lines .

| Biological Activity | Cell Line/Pathogen | Effectiveness (GI50) |

|---|---|---|

| Anticancer | MDA-MB231 | GI50 = 1 nM |

| Antifungal | Candida albicans | MIC = 0.125–2.0 μg/mL |

Industrial Applications

1. Polymer Production

In industrial settings, 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) serves as a stabilizer in polymer production. Its unique chemical properties contribute to the durability and performance of polymer materials used in various applications .

2. Chemical Sensors

The compound has been explored for use in chemical sensors due to its conductive properties when incorporated into polymer matrices. These sensors can detect specific analytes with high sensitivity and selectivity .

Case Study 1: Anticancer Activity

In a study published in the journal Molecules, researchers synthesized several triazine derivatives based on 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) and evaluated their anticancer properties against different cell lines. The results indicated that modifications to the triazine structure significantly affected their cytotoxicity profiles .

Case Study 2: Chromatographic Analysis

A research article detailed the application of this compound in RP-HPLC for analyzing pharmaceutical compounds. The study demonstrated that using 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) as a stationary phase resulted in improved resolution and shorter analysis times compared to traditional methods .

Mecanismo De Acción

The mechanism of action of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets. The triazine rings can form hydrogen bonds and π-π interactions with target molecules, leading to the stabilization of complexes. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways .

Comparación Con Compuestos Similares

Key Observations:

Linker Flexibility vs. Rigidity: The decane-linked compound’s long alkyl chain enhances solubility in nonpolar solvents and flexibility, contrasting with rigid aromatic linkers (e.g., bipyridine or phenylene) that favor π-π interactions and catalytic site stability . Ethylene-linked analogs (e.g., 6,6'-ethylenebis-triazine) exhibit intermediate flexibility, often serving as building blocks for polymers .

Functionalization and Reactivity: Metal coordination (e.g., Cu(II) in bipyridine-linked triazines) significantly enhances catalytic activity for methane oxidation, achieving methanol yields of ~60% in fuel cell reactors . Carbazole-based triazines with electron-donating groups (-NH₂, -N(CH₃)₂) demonstrate exceptional fluorescence quenching (Ksv = 4.1 × 10⁶ M⁻¹) for pesticide detection, a property absent in alkyl-linked bis-triazines .

Biological vs. Industrial Applications :

- Propazine and other chloro-triazines (e.g., atrazine analogs) are herbicidal due to chlorine substitution, whereas amine-rich bis-triazines are more suited for catalysis or sensing .

Performance in Catalysis

- Methane Oxidation Efficiency: The bipyridine-Cu(II) complex achieves Faradaic efficiencies of ~40% for methanol production, outperforming non-metallated triazines . Decane-linked analogs may exhibit lower activity due to reduced π-conjugation and steric hindrance from the long chain.

Actividad Biológica

6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine), also known as bis(triazine), is a compound that has garnered attention for its potential biological activities. With the molecular formula C16H28N10 and a molecular weight of 360.471 g/mol, this compound belongs to the triazine family, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 77442-84-3 |

| Molecular Formula | C16H28N10 |

| Molecular Weight | 360.471 g/mol |

| InChI Key | NJMHCYOBRBPKCZ-UHFFFAOYSA-N |

| LogP | 2.50 |

The chemical structure of 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) features two triazine rings connected by a decane chain, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the selective antiproliferative activity of compounds related to the triazine structure against various cancer cell lines. For instance, derivatives of triazine have shown significant activity against triple-negative breast cancer cells (MDA-MB231). The most active compounds in these studies demonstrated a growth inhibition (GI50) value as low as 1 nM against MDA-MB231 cells while exhibiting minimal effects on non-cancerous MCF-10A cells .

Case Studies

- Selective Antiproliferative Activity : A study synthesized a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines and evaluated their antiproliferative effects. The most effective compound inhibited MDA-MB231 cell growth significantly without affecting normal breast epithelial cells .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the phenyl rings significantly impacted the compounds' efficacy against cancer cells. Compounds with para-substituted phenyl groups exhibited higher potency compared to their ortho counterparts .

The mechanism underlying the anticancer activity of these triazine derivatives appears to involve apoptosis induction in cancer cells. Morphological assessments through fluorescence microscopy indicated that treated MDA-MB231 cells exhibited features characteristic of apoptosis .

Additional Biological Activities

Beyond anticancer properties, triazine derivatives have been investigated for their antimicrobial activities. For example, certain triazines have shown synergistic effects when combined with antifungal agents like fluconazole against resistant strains of Candida albicans . This suggests a broader therapeutic potential for these compounds.

Summary of Key Findings

| Compound Type | Activity Type | Cell Line/Pathogen | GI50/Effectiveness |

|---|---|---|---|

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Anticancer | MDA-MB231 | GI50 = 1 nM |

| Triazine Derivatives | Antifungal | C. albicans | MIC = 0.125–2.0 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.